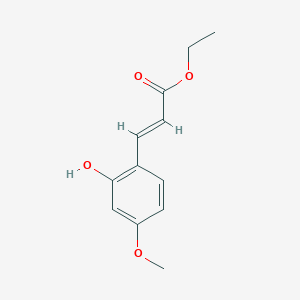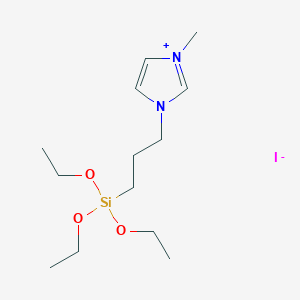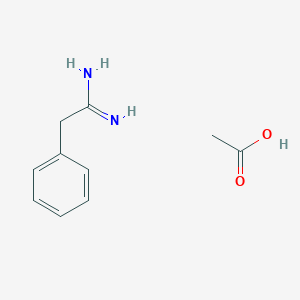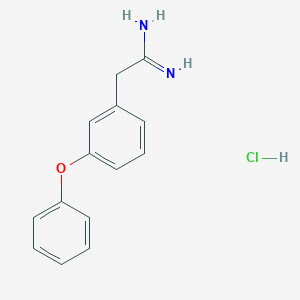
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride, also known as 2-PPH, is a synthetic organic compound used in the laboratory for a variety of scientific research applications. It is a water-soluble white powder that is used for its ability to modulate enzyme activity, as a substrate for enzyme assays, and as a reactant in chemical reactions.
Aplicaciones Científicas De Investigación
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride is used as a tool in a variety of scientific research applications. It is used as a substrate for enzyme assays, as a reagent in chemical reactions, and as a modulator of enzyme activity. It has been used to study the effects of protease inhibitors on enzyme activity, to study the effects of enzyme inhibitors on enzyme activity, and to study the effects of small molecules on enzyme activity.
Mecanismo De Acción
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride acts as a substrate for enzymes, as an inhibitor of enzymes, and as a modulator of enzyme activity. When used as a substrate, it binds to the enzyme and is acted upon by the enzyme to produce a product. When used as an inhibitor, it binds to the enzyme and prevents the enzyme from performing its normal function. When used as a modulator, it binds to the enzyme and alters the enzyme's activity, either increasing or decreasing its activity.
Biochemical and Physiological Effects
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in signal transduction pathways, to modulate the activity of enzymes involved in metabolic pathways, and to modulate the activity of enzymes involved in DNA and RNA synthesis. It has also been shown to have an effect on the activity of enzymes involved in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-Phenoxy-phenyl)-acetamidine hydrochloride in laboratory experiments include its water solubility, its ability to modulate enzyme activity, and its ability to be used as a substrate for enzyme assays. The limitations of using 2-(2-Phenoxy-phenyl)-acetamidine hydrochloride in laboratory experiments include its potential to cause toxicity, its potential to cause side effects, and its potential to interfere with other compounds in the reaction mixture.
Direcciones Futuras
For 2-(2-Phenoxy-phenyl)-acetamidine hydrochloride include further studies on its effects on enzyme activity, its potential to be used as a therapeutic agent, and its potential to be used in drug delivery systems. Additionally, further studies on its effects on cell growth and differentiation, its potential to be used as an imaging agent, and its potential to be used in drug screening assays are also areas of potential research. Finally, further studies on its effects on signal transduction pathways, its potential to be used in gene therapy, and its potential to be used in the development of new drugs are also areas of potential research.
Métodos De Síntesis
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride is synthesized from the reaction of 2-phenoxy-phenylacetic acid and an amine. The reaction begins with the conversion of the carboxylic acid to an acid chloride, followed by the addition of the amine to form the amide. The amide is then reacted with hydrochloric acid to form the hydrochloride salt of 2-(2-Phenoxy-phenyl)-acetamidine hydrochloride.
Propiedades
IUPAC Name |
2-(2-phenoxyphenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12;/h1-9H,10H2,(H3,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHMYMXHCSVXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)



![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)
![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)






